molecular formula C7H11NO2 B8428644 3,3,5-Trimethylpyrrolidine-2,4-dione

3,3,5-Trimethylpyrrolidine-2,4-dione

Cat. No. B8428644
M. Wt: 141.17 g/mol
InChI Key: DCEKYPVGOVBVKV-UHFFFAOYSA-N
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Patent
US07834051B2

Procedure details

To a solution of ethyl 4-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-oxopentanoate (10.5 g) in methanol (150 mL) was added 10% palladium carbon (containing 50% water, 5.0 g), and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The obtained solid was washed with hexane to give the title compound as a colorless solid (yield: 4.00g, 87%).
Name
ethyl 4-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-oxopentanoate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]([CH3:23])[C:13](=[O:22])[C:14]([CH3:21])([CH3:20])[C:15](OCC)=[O:16])=O)C1C=CC=CC=1>CO.[C].[Pd]>[CH3:20][C:14]1([CH3:21])[C:13](=[O:22])[CH:12]([CH3:23])[NH:11][C:15]1=[O:16] |f:2.3|

Inputs

Step One
Name
ethyl 4-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-oxopentanoate
Quantity
10.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(C(C(=O)OCC)(C)C)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C(NC(C1=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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